3,3-Difluoroazetidine
Overview
Description
3,3-Difluoroazetidine is a fluorinated four-membered ring heterocyclic compound with the molecular formula C3H5F2N. It is a derivative of azetidine, where two hydrogen atoms on the 3-position are replaced by fluorine atoms. This modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Difluoroazetidine can be synthesized through several methods. One common approach involves the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, optimizing the production efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoroazetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido- or thiocyanato-substituted azetidines.
Oxidation: Products include azetidine oxides or other oxygenated derivatives.
Reduction: Products include partially or fully hydrogenated azetidines.
Scientific Research Applications
3,3-Difluoroazetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioimaging agents due to its ability to modify fluorescent dyes.
Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of high-energy materials and as a precursor for advanced materials in electronics and photonics
Mechanism of Action
The mechanism of action of 3,3-Difluoroazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the ring strain of the azetidine structure, facilitates strong binding to target sites, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoropyrrolidine
- 4,4-Difluoropiperidine
- 3,3-Difluoro-piperidine
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
3,3-Difluoroazetidine is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. The presence of two fluorine atoms further enhances its chemical stability and lipophilicity, making it a versatile compound for various applications. In comparison, similar compounds like 3,3-Difluoropyrrolidine and 4,4-Difluoropiperidine have different ring sizes and substitution patterns, leading to distinct chemical behaviors and applications .
Properties
IUPAC Name |
3,3-difluoroazetidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2N/c4-3(5)1-6-2-3/h6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHVRXKSQHIZNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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